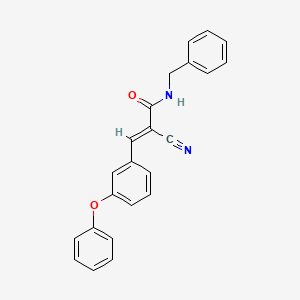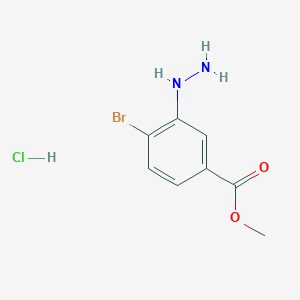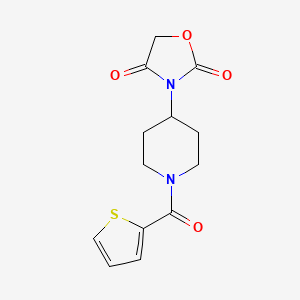
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide, also known as QSA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. QSA has been shown to exhibit anti-inflammatory, anticancer, and antifungal properties, making it a promising candidate for drug development.
科学的研究の応用
Anticonvulsant Activity
Research has been directed towards the synthesis of derivatives related to N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide to evaluate their anticonvulsant properties. For instance, studies have focused on synthesizing benzylsubstituted derivatives to determine their affinity to GABAergic biotargets and estimate anticonvulsant activity using a PTZ-induced seizures model in mice. Although some compounds showed a tendency towards anticonvulsant activity, they generally did not demonstrate significant efficacy in reducing seizures compared to control substances. This research underscores the importance of the cyclic amide fragment in exhibiting anticonvulsant activity, highlighting a potential pathway for further investigation and optimization (El Kayal et al., 2022).
Antimicrobial and Antiprotozoal Activities
Another area of research involving compounds similar to N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide is their antimicrobial and antiprotozoal potential. A study on newer quinoxaline-oxadiazole hybrids, which share a structural resemblance, demonstrated promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. This suggests that modifications of the quinazoline structure could lead to effective treatments against various microbial and protozoal infections (Patel et al., 2017).
Anti-inflammatory Properties
Compounds structurally related to N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide have also been explored for their potential anti-inflammatory effects. Research into quinazoline-containing H4 receptor compounds discovered novel dual-action H1R/H4R ligands with anti-inflammatory properties in vivo. These findings open avenues for developing treatments that address inflammation through novel mechanisms, potentially offering therapeutic benefits beyond current anti-inflammatory drugs (Smits et al., 2008).
Cancer Cell Viability and Proliferation
Additionally, the evaluation of quinoxaline derivatives for their effect on cancer cell viability and proliferation has shown that certain compounds can inhibit the growth of HCT-116 and MCF-7 cancer cells. This suggests that structural analogs of N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide could be potential candidates for anticancer drug development, with specific compounds exhibiting high inhibitory action against these cancer cell lines (El Rayes et al., 2022).
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-quinazolin-4-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3OS/c1-11-6-7-12(8-14(11)18)21-16(22)9-23-17-13-4-2-3-5-15(13)19-10-20-17/h2-8,10H,9H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXZDKZRHJNQSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC=NC3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-(quinazolin-4-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2442394.png)



![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2442400.png)

![(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-6-hydroxy-2-[(5-methylfuran-2-yl)methylidene]-1-benzofuran-3-one](/img/structure/B2442403.png)
![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2442404.png)
![3-(1H-indol-3-yl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2442405.png)
![2-(3-hydroxyphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2442406.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-propoxybenzyl)propanamide](/img/structure/B2442413.png)
![3-Methyl-6-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2442416.png)
![4-(dipropylsulfamoyl)-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2442417.png)